molecular formula C30H44N2O4Si B8534897 methyl 3-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoate

methyl 3-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoate

Cat. No.: B8534897
M. Wt: 524.8 g/mol
InChI Key: PCJARQBUUGUZDA-UHFFFAOYSA-N
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Description

methyl 3-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoate is a complex organic compound that features a combination of silyl, piperidyl, and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoate typically involves multiple steps. One common approach starts with the preparation of the tert-butyl(dimethyl)silyl-protected intermediate. This intermediate is then reacted with a piperidyl derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like methylene chloride and catalysts such as imidazole to facilitate the silylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

methyl 3-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

methyl 3-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoate involves its interaction with specific molecular targets. The silyl group can enhance the compound’s stability and facilitate its transport across cell membranes. The piperidyl and benzoyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 3-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoate is unique due to its combination of silyl, piperidyl, and benzoyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C30H44N2O4Si

Molecular Weight

524.8 g/mol

IUPAC Name

methyl 3-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-methylbenzoyl]amino]-2,4-dimethylbenzoate

InChI

InChI=1S/C30H44N2O4Si/c1-20-12-14-24(32-16-10-11-23(18-32)19-36-37(8,9)30(4,5)6)17-26(20)28(33)31-27-21(2)13-15-25(22(27)3)29(34)35-7/h12-15,17,23H,10-11,16,18-19H2,1-9H3,(H,31,33)

InChI Key

PCJARQBUUGUZDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCC(C2)CO[Si](C)(C)C(C)(C)C)C(=O)NC3=C(C=CC(=C3C)C(=O)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 3-[(5-bromo-2-methyl-benzoyl)amino]-2,4-dimethyl-benzoate (0.5 g, 1.32 mmol), tert-butyl-dimethyl-(3-piperidylmethoxy)silane (0.45 g, 1.99 mmol, see preparation 14) and Cs2CO3 (1.29 g, 3.98 mmol) in 1,4-dioxane (15 ml) is added Pd2(dba)3 (0.12 g, 0.132 mmol) followed by S-Phos (0.050 g, 0.132 mmol). The reaction mixture is purged with nitrogen for 5 minutes and then heated at 110° C. After 6 hours, the reaction is cooled to ambient temperature, filtered through Celite™, and washed with EtOAc. The combined filtrates are dried over sodium sulfate, filtered, and concentrated under reduced pressure and purified by flash chromatography (silica gel) using 15% EtOAc in hexane as eluent to afford the title compound as a brown semi solid (0.6 g, 85%). Mass spectrum (m/z): 525.2 (M+1).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.12 g
Type
catalyst
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step Two

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